2-(Benzo[d][1,3]dioxol-5-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a benzodioxole ring and a pyrazolo[1,5-c][1,3]oxazine ring . The benzodioxole ring is a common motif in many natural products and pharmaceuticals . The pyrazolo[1,5-c][1,3]oxazine ring is less common, but it is found in some synthetic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole and pyrazolo[1,5-c][1,3]oxazine rings would likely contribute significantly to the compound’s overall structure .Scientific Research Applications
Antimicrobial, Anti-Inflammatory, and Antioxidant Activity
Compounds related to 2-(Benzo[d][1,3]dioxol-5-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] show promising antimicrobial activity against S. aureus, along with superior anti-inflammatory effects compared to diclofenac, and high antioxidant activity (Mandzyuk et al., 2020).
Potential Antidepressant-like Activity
Derivatives of the compound demonstrate potential antidepressant-like activity. This includes the prevention of tetrabenazine-induced ptosis in mice and potentiation of 5-hydroxytryptophan-induced behavioral effects in rats (Ong et al., 1981).
Antitumor and Anti-inflammatory Activities
Related compounds, specifically 5-[4-(2-Aryl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzylidene]-1,3-thiazolidin-4-ones, have been synthesized and evaluated for antitumor and anti-inflammatory activities (Horishny et al., 2020).
Antimicrobial and Antiproliferative Activities
Other related compounds, such as benzo[1,3]dioxole-fused heterocycles, show significant antimicrobial and antiproliferative activities, demonstrating potential as promising agents against various microbial strains and cancer cell lines (Mansour et al., 2020).
Potential Inhibitory Effect on Breast Tumor Metastasis
Compounds structurally similar to 2-(Benzo[d][1,3]dioxol-5-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] have demonstrated potential in inhibiting breast tumor metastasis in mice models (Wang et al., 2011).
Mechanism of Action
Target of Action
Related compounds, such as 1-benzo [1,3]dioxol-5-yl-indoles, have been shown to exhibit anticancer activity against various cancer cell lines . The targets of these compounds are often proteins involved in cell cycle regulation and apoptosis .
Mode of Action
Similar compounds have been found to interact with their targets, causing changes such as cell cycle arrest at the s phase and induction of apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been shown to affect pathways involved in cell cycle regulation and apoptosis . These pathways are crucial for cell growth and survival, and their disruption can lead to cell death, which is a desirable outcome in the treatment of cancer.
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that this compound may have similar effects, leading to the death of cancer cells.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1'-propylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-2-11-26-12-9-24(10-13-26)27-20(18-5-3-4-6-21(18)30-24)15-19(25-27)17-7-8-22-23(14-17)29-16-28-22/h3-8,14,20H,2,9-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESPLQLIAMSYST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N3C(CC(=N3)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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